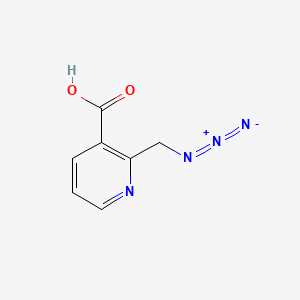

Acide 2-(azidométhyl)nicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .

Synthesis Analysis

The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .Chemical Reactions Analysis

“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .Physical and Chemical Properties Analysis

“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .Applications De Recherche Scientifique

- Sonde icSHAPE : NAI-N3 sert de sonde icSHAPE de l'ARN pour le profilage de la structure de l'ARN des cellules vivantes à travers le génome. La technique, connue sous le nom de expérience d'acylation sélective en 2'-hydroxy et de profilage par clic in vivo (icSHAPE), utilise NAI-N3 dans une méthode de chimioaffinité pour sonder la structure de l'ARN .

- NAI-N3 est un élément clé du Réactif SHAPE in vivo, qui permet l'analyse de la structure de l'ARN dans les cellules vivantes. Ce réactif a une très faible toxicité et permet aux chercheurs d'étudier le repliement et les interactions de l'ARN dans des contextes cellulaires .

- Les dérivés de NAI jouent un rôle dans le métabolisme du NAD+. La supplémentation en nicotinamide (un dérivé de l'acide nicotinique) restaure les niveaux cellulaires de NAD+, améliorant l'énergie mitochondriale, réduisant le stress oxydatif et améliorant la fonction de la barrière cutanée .

- Certains dérivés aryliques 2-substitués dérivés de l'acide nicotinique, y compris le NAI, présentent une efficacité anti-inflammatoire et analgésique. Par exemple, les substituants aryliques 2-bromo ont montré des résultats prometteurs dans cette classe de médicaments .

Profilage de la structure de l'ARN

Réactif SHAPE in vivo

Restauration du nicotinamide adénine dinucléotide (NAD+)

Propriétés anti-inflammatoires et analgésiques

Mécanisme D'action

The azidomethylnicotinyl (AMN) group of “2-(Azidomethyl)nicotinic acid” has been demonstrated to block the function of gRNA and CRISPR systems . This blocking can be reactivated by removing the AMN groups with Staudinger reduction . This provides a means to control nucleic acid cleavage and gene editing in live cells .

Safety and Hazards

Orientations Futures

The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .

Analyse Biochimique

Biochemical Properties

2-(Azidomethyl)nicotinic acid interacts with RNA molecules in a process called icSHAPE . This process uses 2-(Azidomethyl)nicotinic acid in a chemoaffinity method to probe RNA structure . The compound is an azido version of the cell-permeable SHAPE reagent 2-methylnicotinic acid imidazolide (NAI) that permits the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .

Cellular Effects

The use of 2-(Azidomethyl)nicotinic acid in the icSHAPE process allows for the profiling of RNA structure within living cells . This provides valuable insights into the structure of RNA and its role in cellular processes . Additionally, the azidomethylnicotinyl (AMN) group of 2-(Azidomethyl)nicotinic acid has been demonstrated to block the function of gRNA and CRISPR systems .

Molecular Mechanism

The molecular mechanism of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA molecules. It is used in the icSHAPE process, where it reacts with the unpaired ribose of unstructured nucleotides . This allows for the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .

Temporal Effects in Laboratory Settings

Its use in the icSHAPE process suggests that it may have a stable interaction with RNA molecules .

Metabolic Pathways

It is known that this compound is used in the icSHAPE process to probe RNA structure .

Transport and Distribution

Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .

Subcellular Localization

Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .

Propriétés

IUPAC Name |

2-(azidomethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDBCLUAIVGVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?

A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)